3-Bromo-5-(2,2-difluoroethoxy)phenol
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Overview
Description
3-Bromo-5-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic halogenation of phenol with bromine, followed by the reaction with 2,2-difluoroethanol under suitable conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Bromo-5-(2,2-difluoroethoxy)phenol may involve continuous flow processes to ensure safety and efficiency. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired product through subsequent reactions . This method offers advantages such as reduced side reactions, improved yield, and energy savings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert it to hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinones.
Scientific Research Applications
3-Bromo-5-(2,2-difluoroethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a difluoroethoxy group.
3-Bromo-2-(2,2-difluoroethoxy)phenol: Similar but with the difluoroethoxy group at a different position on the phenol ring.
Uniqueness
3-Bromo-5-(2,2-difluoroethoxy)phenol is unique due to the specific positioning of the bromine and difluoroethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H7BrF2O2 |
---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
3-bromo-5-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
KUNFYLRCTJECMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)Br)O |
Origin of Product |
United States |
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